molecular formula C16H16F3N3O2 B2458126 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 1448066-70-3

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2458126
CAS No.: 1448066-70-3
M. Wt: 339.318
InChI Key: JZFISNUSXZEFOR-UHFFFAOYSA-N
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Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Recent studies have developed novel synthetic routes and characterized benzamide-based pyrazole derivatives, highlighting their potential in various scientific applications. One study describes a new synthesis pathway for benzamide-based 5-aminopyrazoles and their derivatives, demonstrating significant antiviral activities against the H5N1 influenza virus. These compounds were prepared through reactions involving benzoyl isothiocyanate and malononitrile in an innovative approach that may pave the way for new antiviral agents (Hebishy et al., 2020). Another study focused on the synthesis, spectral characterization, and structural analysis of novel pyrazole derivatives, providing insights into their molecular geometry and potential applications in designing materials with specific properties (Kumara et al., 2018).

Biological Activities

The exploration of biological activities of benzamide and pyrazole derivatives is a prominent area of research. For example, novel benzothiazole derivatives were synthesized and found to exhibit potent antitumor activities, indicating the potential for developing new anticancer therapies (Yoshida et al., 2005). Similarly, the creation of celecoxib derivatives was aimed at evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, revealing compounds with promising therapeutic profiles (Küçükgüzel et al., 2013).

Material Science and Other Applications

In material science, the functionalization reactions of certain pyrazole derivatives were studied, expanding the knowledge on the synthesis of complex molecules with potential applications in materials development. One study highlighted the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which can lead to new materials with specific properties (Yıldırım et al., 2005). Additionally, research into the synthesis and antimicrobial screening of 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties suggests potential applications in developing new antimicrobial agents (Idrees et al., 2020).

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c1-22-14(10-2-3-10)8-12(21-22)9-20-15(23)11-4-6-13(7-5-11)24-16(17,18)19/h4-8,10H,2-3,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFISNUSXZEFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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